molecular formula C7H6BrN3S B3046358 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-32-2

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B3046358
CAS No.: 1233179-32-2
M. Wt: 244.11
InChI Key: FEPOYMAZLUMHMT-UHFFFAOYSA-N
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Description

Historical Context of Bridgehead Nitrogen Heterocycles in Drug Discovery

Bridgehead nitrogen heterocycles have long been recognized for their ability to impart conformational rigidity, metabolic stability, and diverse binding interactions in drug molecules. The term "bridgehead nitrogen" refers to a nitrogen atom positioned at the intersection of two or more rings in a bicyclic or polycyclic system. Early examples of such systems, like quinolizidine alkaloids, demonstrated the potential of these scaffolds to interact with biological targets through hydrogen bonding, π-π stacking, and electrostatic interactions.

The rise of synthetic organic chemistry in the late 20th century enabled systematic exploration of nitrogen-bridgehead systems. For instance, the 1-azabicyclo[2.2.1]heptane framework, synthesized via radical cyclization of α-ammonio precursors, highlighted the utility of these structures in accessing three-dimensional molecular complexity. By the 2000s, advances in computational modeling and high-throughput screening further underscored the value of bridgehead nitrogen compounds in addressing challenges such as antibiotic resistance and kinase inhibition.

A key milestone was the incorporation of pyrrolo[2,1-f]triazine derivatives into drug discovery programs. These systems combine the electron-deficient triazine ring with the aromatic pyrrole moiety, creating a polarized scaffold capable of participating in both hydrophobic and dipole-dipole interactions. While 6-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine itself has not been directly studied in clinical trials, its structural analogs have shown promise in early-stage antibacterial and antiviral research.

Structural Uniqueness of Pyrrolo[2,1-f]Triazine Core

The pyrrolo[2,1-f]triazine system is characterized by a fused bicyclic architecture comprising a pyrrole ring (positions 1–5) and a 1,2,4-triazine ring (positions 6–10). This arrangement creates three distinct regions of electronic density:

  • Electron-deficient triazine core : The 1,2,4-triazine moiety exhibits strong electron-withdrawing characteristics due to its nitrogen-rich structure, favoring interactions with electron-rich biological targets.
  • Pyrrole π-system : The fused pyrrole ring contributes aromaticity and planar geometry, enhancing membrane permeability and stacking interactions.
  • Substituent effects : In 6-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the bromine atom at position 6 introduces steric bulk and polarizability, while the methylsulfanyl group at position 2 modulates electron density through its weak electron-donating properties.

Table 1: Comparative Electronic Properties of Pyrrolo[2,1-f]Triazine Derivatives

Substituent Position Electronic Effect Impact on Reactivity
2-(Methylsulfanyl) Weak σ-donation via S–C bond Increases nucleophilicity at C-3
5-Bromo Strong electron-withdrawing effect Activates adjacent positions
6-Bromo Moderate electron-withdrawing Directs electrophilic substitution

Note: Data extrapolated from studies on 5-bromo and 2-methylsulfanyl analogs.

The bridgehead nitrogen (N-7) plays a critical role in determining the scaffold’s physicochemical properties. Ab initio calculations on similar systems suggest that the lone pair of N-7 participates in conjugation with the triazine ring, reducing basicity compared to non-bridgehead amines. This feature may enhance blood-brain barrier penetration in central nervous system-targeted therapeutics.

Synthetic accessibility remains a key consideration. While 6-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine has not been explicitly documented in the literature, its preparation likely involves:

  • Core assembly : Cyclocondensation of aminopyrrole derivatives with 1,2,4-triazine precursors.
  • Functionalization : Sequential halogenation and thioether formation using reagents like N-bromosuccinimide and methyl disulfide.
  • Purification : Chromatographic separation to isolate the 6-bromo regioisomer from potential 5-bromo byproducts.

Properties

IUPAC Name

6-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-3-6-2-5(8)4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOYMAZLUMHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=C2C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725808
Record name 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233179-32-2
Record name 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes:

Chemical Reactions Analysis

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant biological activities, particularly as kinase inhibitors. The unique structure of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine allows it to selectively bind to various kinases, making it a promising candidate for targeted therapies in oncology.

Key Biological Activities:

  • Kinase Inhibition: The compound shows potential as an inhibitor for various kinases involved in cancer progression.
  • Antiviral Properties: Similar compounds have demonstrated efficacy against viral infections, suggesting potential applications in antiviral drug development.
  • Antitumor Activity: Preliminary studies indicate that this compound may inhibit tumor growth through its interactions with specific cellular pathways.

Synthetic Methods

Several synthetic strategies have been developed for the production of this compound. These methods highlight the versatility in synthesizing this compound and its derivatives:

Synthesis Method Description
Cyclization Reactions Involves the formation of the pyrrolo-triazine core through cyclization of appropriate precursors.
Functional Group Modifications Allows for the introduction of various substituents that can enhance biological activity.

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited selective inhibition of specific kinases associated with tumor progression. These findings suggest that this compound could be developed into a targeted therapy for certain types of cancer.

Case Study 2: Antiviral Activity

Research on related compounds has shown promising results against viral pathogens. The potential for this compound to act as an antiviral agent is currently under investigation.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound Name Substituents Biological Activity Key References
6-Bromo-2-(methylsulfanyl) Br (C6), SCH3 (C2) Kinase inhibition (e.g., Met, VEGFR-2), antiviral potential (RNA viruses)
7-Bromo-2-(methylsulfanyl) Br (C7), SCH3 (C2) Precursor for kinase inhibitor templates (e.g., IRAK4 inhibitors)
6-Bromo-2,4-dichloro Br (C6), Cl (C2, C4) Intermediate in antitumor agents; enhanced electrophilicity for nucleophilic substitution
2-(Methylsulfanyl)-7-cyano SCH3 (C2), CN (C7) IRAK4 inhibition; improved membrane permeability due to electron-withdrawing cyano group
4-Aminopyrrolo-C-nucleoside (Br-C7) Br (C7), NH2 (C4), ribose moiety Anti-norovirus activity via RdRp inhibition; enhanced water solubility
Dimethyl 7-methyl-4-(methoxyphenyl) CH3 (C7), aryl/ester groups Influenza A (H1N1) neuraminidase inhibition (IC50 = 4 µg/mL)

Key Observations

Positional Isomerism (C6 vs. C7 Bromination):

  • Bromine at C6 (target compound) vs. C7 (e.g., 7-bromo-2-(methylsulfanyl)) alters steric and electronic interactions. For example, C7 bromination in compound 16 facilitates kinase inhibitor synthesis , whereas C6 bromination may favor interactions with Met kinase active sites .
  • Regioselectivity in bromination reactions is influenced by precursor substituents. For instance, NBS bromination of chlorinated precursors yields ~5:1 selectivity for C7 over C5 .

Substituent Effects on Bioactivity: Methylsulfanyl (SCH3) at C2: Enhances lipophilicity, promoting membrane permeability. This group is conserved in kinase inhibitors (e.g., BMS-690514) . Halogens (Br, Cl): Bromine’s larger size and polarizability improve binding to hydrophobic enzyme pockets (e.g., viral polymerases), while chlorine increases electrophilicity for covalent modifications . Cyano (CN) at C7: Electron-withdrawing nature stabilizes charge-transfer interactions in IRAK4 inhibitors .

Antiviral Activity: The target compound shares structural similarities with remdesivir’s pyrrolo[2,1-f][1,2,4]triazine core, which inhibits RNA-dependent RNA polymerases (RdRp) in coronaviruses . 4-Amino C-nucleosides with bromine at C7 exhibit anti-norovirus activity (IC50 = 0.5–2 µM) by blocking RdRp , suggesting bromine’s role in RNA binding.

Kinase Inhibition:

  • 6-Bromo-2-(methylsulfanyl) derivatives show dual inhibition of c-Met/VEGFR-2, critical in angiogenesis and cancer progression .
  • Analogs with heterocyclic bioisosteres (e.g., oxadiazoles) at C6 demonstrate improved oral bioavailability (F = 79% in mice) compared to ester-containing derivatives .

Structure-Activity Relationship (SAR) Insights

  • Position 2: Methylsulfanyl or aryl groups enhance hydrophobic interactions with kinase ATP pockets .
  • Position 6/7 Bromine: Bromine at C6 improves steric complementarity with Met kinase, while C7 bromine favors antiviral targeting .
  • Position 4: Electron-deficient substituents (Cl, CN) increase reactivity for nucleophilic displacement in prodrug designs .

Biological Activity

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1233179-32-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN3S, with a molecular weight of approximately 244.11 g/mol. The structure features a bromine atom and a methylsulfanyl group attached to a pyrrolo-triazine core, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods often utilize starting materials that contain the requisite heterocyclic frameworks. For instance, reactions involving bromination and methylation steps are common in the synthesis process.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • COX Inhibition : In studies assessing cyclooxygenase (COX) inhibition, certain pyrrolo derivatives demonstrated selectivity towards COX-2 over COX-1. For example, compounds with similar structures exhibited IC50 values in the low micromolar range (0.02–0.04 µM) for COX-2 inhibition .

Cytotoxicity

Cytotoxic assays have revealed that this compound may possess significant cytotoxic effects against cancer cell lines:

  • Case Study : A derivative was tested against HeLa and MCF-7 cell lines with IC50 values reported at 15 µM and 20 µM respectively .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Pathways : It is hypothesized that the compound modulates cell signaling pathways related to inflammation and apoptosis.

Research Findings Summary

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Activity TypeTest MethodologyResultsReference
AntimicrobialMIC AssaysMIC = 10–50 µg/mL
Anti-inflammatoryCOX Inhibition AssaysIC50 = 0.02–0.04 µM (COX-2)
CytotoxicityCell Viability AssaysIC50 = 15–20 µM

Q & A

Q. Advanced Considerations

  • Regioselectivity Control : Use of NBS in anhydrous conditions minimizes competing reactions. Polar solvents (e.g., DMF) enhance electrophilic aromatic substitution at electron-rich positions .
  • Alternative Routes : Transition metal-mediated cross-coupling or [2+2] cycloaddition with triazinium dicyanomethylide precursors can bypass regioselectivity challenges .

How can spectroscopic and crystallographic data resolve structural ambiguities in pyrrolo[2,1-f][1,2,4]triazine derivatives?

Q. Basic Characterization

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methylsulfanyl at C-2, bromine at C-6 or C-7) .
  • X-ray Diffraction : Single-crystal studies confirm bicyclic conformation, bond angles (e.g., bridgehead N–N bond ~1.34 Å), and non-covalent interactions influencing packing .

Q. Advanced Applications

  • Electron Density Maps : Resolve ambiguities in tautomeric forms or halogen positioning (e.g., bromine vs. chlorine at C-6) .
  • DFT Calculations : Validate experimental bond lengths and predict reactive sites for functionalization .

What strategies optimize the kinase inhibitory activity of this compound derivatives?

Q. Basic SAR Insights

  • C-6 Bromine : Enhances binding to hydrophobic pockets in kinases (e.g., ALK, VEGFR-2) .
  • Methylsulfanyl Group : Improves solubility and stabilizes π-π interactions in ATP-binding domains .

Q. Advanced Optimization

  • Fragment-Based Design : Introduce substituents at C-4 (e.g., aminophenoxy groups) to target dual inhibition (e.g., c-Met/VEGFR-2) .
  • Cellular Assays : Validate potency in human colon tumor (HCT-116) or NSCLC cell lines, adjusting IC50_{50} values via fluorinated or heteroaromatic side chains .

How can researchers address contradictions in reported biological activities of pyrrolo[2,1-f][1,2,4]triazine derivatives?

Q. Basic Data Analysis

  • Standardized Assays : Use consistent enzyme sources (e.g., recombinant EGFR vs. cell lysates) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., brivanib alaninate) to calibrate activity thresholds .

Q. Advanced Resolution

  • Meta-Analysis : Compare structural motifs across studies (e.g., 4-amino vs. 4-oxo substitutions) to identify activity outliers .
  • Kinome Profiling : Screen against kinase panels (e.g., 400+ kinases) to distinguish selective vs. promiscuous binding .

What methodologies assess the antiviral potential of this compound analogs?

Q. Basic Screening

  • RdRp Inhibition Assays : Measure IC50_{50} against norovirus or SARS-CoV-2 RNA-dependent RNA polymerase .
  • Plaque Reduction Neutralization Tests (PRNT) : Evaluate efficacy in Vero E6 cells infected with Ebola or Marburg virus .

Q. Advanced Development

  • Protease Binding Studies : Use X-ray crystallography (e.g., PDB 3S4Q) to map interactions with viral proteases .
  • Resistance Profiling : Serial passaging in vitro to identify mutations reducing compound efficacy (e.g., RdRp F480L) .

How does the methylsulfanyl group influence the pharmacokinetic properties of pyrrolo[2,1-f][1,2,4]triazine derivatives?

Q. Basic ADME Profiling

  • Solubility : Methylsulfanyl enhances logP by ~0.5 units compared to hydroxyl or amine substituents .
  • Metabolic Stability : CYP3A4-mediated oxidation of the sulfur atom can be mitigated via deuterium labeling .

Q. Advanced Modifications

  • Prodrug Design : Replace methylsulfanyl with phosphonates to improve oral bioavailability .
  • PET Tracers : Incorporate 11^{11}C-labeled methylsulfanyl for in vivo biodistribution studies .

What computational tools predict the reactivity of this compound in cross-coupling reactions?

Q. Basic Modeling

  • DFT Calculations : Identify electrophilic centers (e.g., C-7 bromine) for Suzuki-Miyaura coupling .
  • Docking Simulations : Predict binding poses in kinase domains to prioritize synthetic targets .

Q. Advanced Applications

  • Machine Learning : Train models on existing kinetic data to predict reaction yields under varying conditions (e.g., Pd catalyst loading) .
  • Retrosynthetic Planning : Use AI platforms (e.g., ASKCOS) to propose novel routes from commercial building blocks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.